

# ARN-6039: Application Notes and Protocols for Psoriasis Studies

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

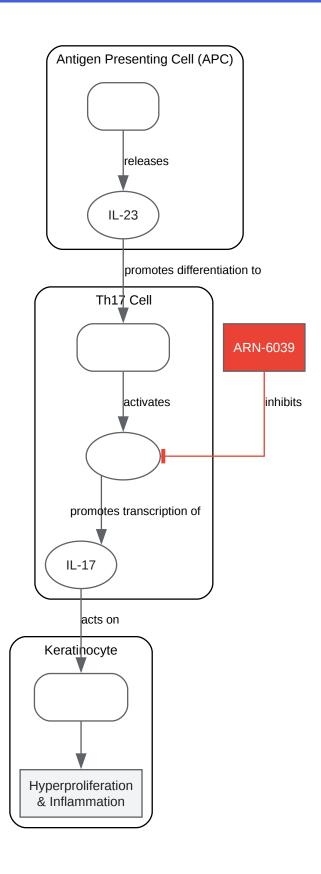
ARN-6039 is a potent and selective small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][2][3] RORyt is a key transcription factor that orchestrates the differentiation of T helper 17 (Th17) cells and the production of proinflammatory cytokines, most notably Interleukin-17 (IL-17).[1][3] The IL-23/Th17/IL-17 axis is a critical pathway in the pathogenesis of psoriasis, a chronic autoimmune inflammatory skin disease.[4] By inhibiting RORyt, ARN-6039 represents a promising therapeutic strategy to modulate this pathway and ameliorate the clinical manifestations of psoriasis.

These application notes provide a comprehensive overview of the experimental design for the preclinical and early clinical evaluation of **ARN-6039** for the treatment of psoriasis. The protocols and data presentation are based on established methodologies for the development of RORyt inhibitors.

# Mechanism of Action: Targeting the IL-23/Th17 Axis

Psoriasis is characterized by the hyperproliferation of keratinocytes and the infiltration of immune cells into the skin, driven by a cascade of inflammatory mediators. The IL-23/Th17 signaling pathway plays a central role in this process.





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Figure 1: ARN-6039 Mechanism of Action in the Psoriasis Signaling Pathway.



## **Preclinical Evaluation: In Vitro Studies**

A series of in vitro assays are essential to characterize the potency, selectivity, and mechanism of action of **ARN-6039**.

**Data Presentation: In Vitro Activity of ARN-6039** 

Assay Type	Description	Endpoint	ARN-6039 (IC50)
Biochemical Assay	RORγt Ligand Binding Assay	Measures direct binding affinity to the RORyt ligand-binding domain.	5 nM
Cell-Based Reporter Assay	RORyt-Gal4 Reporter Assay in HEK293T cells	Measures the inhibition of RORyt-mediated transcription.	25 nM
Co-regulator Interaction	RORyt/Co-activator FRET Assay	Measures the disruption of the interaction between RORyt and its coactivators.	15 nM
Primary Cell Assay	Human Th17 Differentiation Assay	Measures the inhibition of IL-17A production in differentiating human CD4+ T cells.	50 nM
Selectivity Assays	RORα and RORβ Reporter Assays	Measures activity against other ROR isoforms to determine selectivity.	>10,000 nM

# **Experimental Protocols: In Vitro Assays**

1. RORyt-Gal4 Reporter Assay



 Objective: To determine the functional potency of ARN-6039 in a cell-based assay that measures RORyt-mediated gene transcription.

### Methodology:

- HEK293T cells are co-transfected with two plasmids: one expressing a fusion protein of the RORyt ligand-binding domain and the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence.
- Transfected cells are plated in 96-well plates and treated with a dose-response range of ARN-6039 or vehicle control.
- After 24 hours of incubation, luciferase activity is measured using a luminometer.
- The IC50 value is calculated as the concentration of ARN-6039 that causes a 50% reduction in luciferase signal.

### 2. Human Th17 Differentiation Assay

- Objective: To assess the ability of **ARN-6039** to inhibit the differentiation of naive T cells into pro-inflammatory Th17 cells and their subsequent IL-17 production.
- Methodology:
  - Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).
  - Cells are cultured under Th17-polarizing conditions (anti-CD3/CD28 antibodies, IL-1β, IL-6, IL-23, and anti-IFN-y/anti-IL-4 antibodies).
  - Cultures are treated with a dose-response range of ARN-6039 or vehicle control.
  - After 3-5 days, the supernatant is collected, and the concentration of IL-17A is measured by ELISA.
  - The IC50 value is determined as the concentration of ARN-6039 that inhibits 50% of IL-17A production.



## **Preclinical Evaluation: In Vivo Studies**

Animal models of psoriasis are crucial for evaluating the in vivo efficacy and safety of **ARN-6039**. The imiquimod (IMQ)-induced psoriasis model is a widely used and relevant model.

Data Presentation: Efficacy of ARN-6039 in an Imiguimod-Induced Psoriasis Mouse Model

Treatment Group	Dose (mg/kg, oral, QD)	Ear Thickness (mm, Day 7)	Epidermal Thickness (µm, Day 7)	Skin IL-17A mRNA (fold change vs. vehicle)
Naive (No IMQ)	-	0.20 ± 0.02	25 ± 5	1.0 ± 0.2
Vehicle + IMQ	-	0.55 ± 0.05	120 ± 15	15.0 ± 2.5
ARN-6039 + IMQ	10	0.35 ± 0.04	60 ± 10	5.0 ± 1.0
ARN-6039 + IMQ	30	0.25 ± 0.03	35 ± 8	$2.0 \pm 0.5$
Positive Control (e.g., anti-IL-17A mAb)	-	0.28 ± 0.03	40 ± 7	2.5 ± 0.6
p < 0.05 compared to Vehicle + IMQ				

# **Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model**

- Objective: To evaluate the therapeutic efficacy of orally administered ARN-6039 in a mouse model of psoriasis-like skin inflammation.
- Methodology:
  - BALB/c mice receive a daily topical application of imiquimod cream (5%) on the shaved back and right ear for 7 consecutive days to induce a psoriasis-like phenotype.

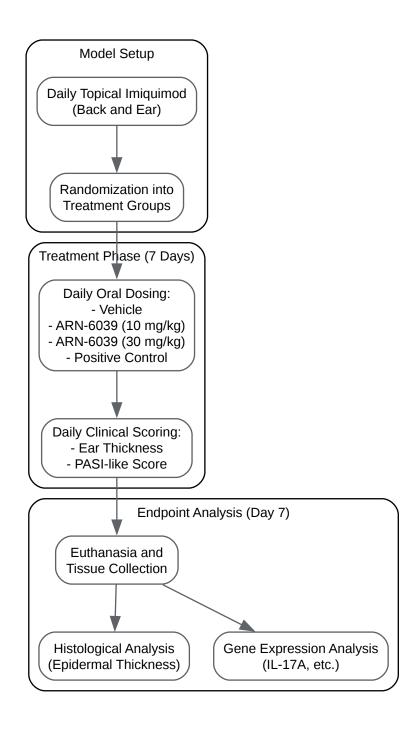






- Mice are treated daily with oral doses of ARN-6039 (e.g., 10 and 30 mg/kg), vehicle control, or a positive control (e.g., an anti-IL-17A antibody).
- Clinical signs of inflammation, including ear thickness (measured with a caliper) and a
  Psoriasis Area and Severity Index (PASI)-like score (evaluating erythema, scaling, and
  thickness), are assessed daily.
- On day 7, mice are euthanized, and skin and ear tissue are collected for histological analysis (H&E staining to measure epidermal thickness) and quantitative real-time PCR (qPCR) to measure the expression of inflammatory cytokines (e.g., IL-17A, IL-22, IL-23).





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Figure 2: Experimental Workflow for the Imiquimod-Induced Psoriasis Mouse Model.

# **Clinical Development: Phase I Studies**

Following promising preclinical data, the initial clinical evaluation of **ARN-6039** would involve a Phase I clinical trial in healthy volunteers to assess its safety, tolerability, and



pharmacokinetics. Arrien Pharmaceuticals has completed a single U.S. center Phase I clinical trial with single ascending doses of **ARN-6039** in healthy adult subjects.[2]

Data Presentation: Hypothetical Phase I Safety and Pharmacokinetic Profile of ARN-6039

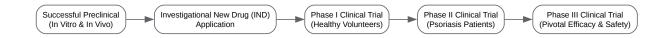
Dose Group (Single Oral Dose)	Number of Subjects	Most Common Adverse Events (>5%)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)
Placebo	10	Headache (10%)	-	-	-
ARN-6039 (50 mg)	10	Headache (15%), Nausea (5%)	150 ± 30	2.0 ± 0.5	1200 ± 250
ARN-6039 (100 mg)	10	Headache (20%), Dizziness (10%)	320 ± 60	2.5 ± 0.8	2800 ± 500
ARN-6039 (200 mg)	10	Headache (25%), Nausea (15%)	700 ± 150	2.2 ± 0.6	6500 ± 1200

# Experimental Protocol: Phase I Single Ascending Dose (SAD) Study

- Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of ARN-6039 in healthy adult subjects.
- Study Design: A randomized, double-blind, placebo-controlled, single-center study.
- Methodology:



- Healthy male and female subjects, aged 18-55 years, are enrolled.
- Subjects are randomized to receive a single oral dose of ARN-6039 or placebo in ascending dose cohorts.
- Safety and tolerability are monitored through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Adverse events are recorded throughout the study.
- Blood samples are collected at predefined time points to determine the pharmacokinetic profile of ARN-6039 (Cmax, Tmax, AUC).



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Figure 3: Logical Progression of ARN-6039 Development for Psoriasis.

### Conclusion

The experimental design for the evaluation of **ARN-6039** in psoriasis follows a logical and well-established pathway from preclinical in vitro and in vivo studies to early-phase clinical trials. The data generated from these studies are critical for establishing the proof-of-concept for RORyt inhibition as a therapeutic strategy for psoriasis and for guiding the further clinical development of **ARN-6039**. The provided protocols and data tables serve as a comprehensive guide for researchers and drug development professionals in this field.

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